

Quantitative Analysis of Formoterol and Budesonide in Inhalation Suspension: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formoterol hemifumarate hydrate*

Cat. No.: *B15616677*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The combination of formoterol, a long-acting beta2-agonist, and budesonide, a corticosteroid, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). The delivery of these drugs via inhalation suspension necessitates robust and reliable analytical methods for quantitative analysis to ensure product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques, supported by experimental data from published literature, to aid researchers and drug development professionals in selecting and implementing appropriate methodologies.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the simultaneous quantification of formoterol and budesonide in pharmaceutical dosage forms. These methods offer high sensitivity, specificity, and accuracy. Ion-pair chromatography and TLC-densitometry have also been successfully applied.

Comparative Analysis of Chromatographic Methods

The following table summarizes key performance parameters of various HPLC and UPLC methods reported for the simultaneous analysis of formoterol and budesonide.

Method	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Linearity Range (µg/mL)	Reference
RP-HPLC	Hypersil ODS (125 x 4.0 mm, 5µm)	Acetonitrile : Phosphate buffer (35:65, v/v)	1.0	215	Formoterol: Not Specified, Budesonide: Not Specified	[1]
RP-HPLC	C18	Acetonitrile : 5 mM Sodium Dihydrogen Orthophosphate, pH 3 (60:40, v/v)	1.5	214	Formoterol: Not Specified, Budesonide: Not Specified	[2]
Ion-Pair Chromatography	C18	Acetonitrile : 0.05 M Sodium Acetate Buffer (pH 3.1) with 0.03% Sodium Dodecyl Sulfate (40:60, v/v)	1.0	214	Formoterol: 0.05-5.0, Budesonide: 0.5-50.0	[3][4]
UPLC	Not Specified	Not Specified	Not Specified	Not Specified	Formoterol: 80-120% of working concentration, Budesonide: 80-120%	[5]

of working
concentrati
on

RP-HPLC	Waters					
	Symmetry C18 (150 x 4.6 mm, 5µm)	Water: Ethanol (30:70, v/v)	1.0	298	Formoterol: 10-60, Budesonid e: 10-100	[6]

Experimental Protocols

Below are detailed methodologies for two common analytical approaches.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]

This method is suitable for the routine quality control of formoterol fumarate and budesonide in inhalation suspension.

1. Instrumentation:

- Shimadzu or Agilent HPLC system with a quaternary solvent manager, sample manager, and a UV/diode array detector.[1]
- LC solution and Chromeleon Software for data acquisition and processing.[1]

2. Chromatographic Conditions:

- Column: Hypersil ODS (125 x 4.0 mm, 5µm), Thermo Scientific.[1]
- Mobile Phase: A mixture of Acetonitrile and Phosphate buffer in a ratio of 35:65 (%v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: 215 nm.[1]
- Column Temperature: 40°C.[1]

- Injection Volume: 50 μ L.[1]

3. Standard and Sample Preparation:

- Diluent: The mobile phase is used as the diluent.[1]
- Standard Solution: Prepare a standard solution containing 0.2 μ g/mL of Formoterol Fumarate and 10.0 μ g/mL of Budesonide by dissolving the appropriate amount of reference standards in the diluent.[1]
- Sample Preparation:
 - Accurately weigh a respule containing the inhalation suspension (W1).
 - Shake well and transfer the entire content to a 100 mL volumetric flask.
 - Rinse the respule with the diluent and add the rinsing to the volumetric flask.
 - Dilute to volume with the diluent and mix well.
 - Weigh the empty respule (W2). The net weight of the suspension is W1-W2.
 - Further dilute the solution to achieve a concentration equivalent to the standard solution.

4. Validation Parameters:

- The method was validated for accuracy, precision, specificity, linearity, range, robustness, and ruggedness according to ICH guidelines.[1]
- Accuracy: Recovery was found to be within 95% to 105%.[1]
- Precision: The relative standard deviation (%RSD) for method precision was not more than 5.0%.[1]

Method 2: Ion-Pair High-Performance Liquid Chromatography[3][4]

This method is particularly useful for the simultaneous determination of formoterol fumarate and budesonide epimers.

1. Instrumentation:

- HPLC system with a UV detector.

2. Chromatographic Conditions:

- Column: C18 column.[3][4]
- Mobile Phase: A mixture of acetonitrile and 0.05 M sodium acetate buffer (pH 3.1) containing 0.03% sodium dodecyl sulfate in a 40:60 (v/v) ratio.[3][4] The pH is adjusted using triethylamine or orthophosphoric acid.
- Flow Rate: 1.0 mL/min.[3][4]
- Detection Wavelength: 214 nm.[3][4]

3. Standard and Sample Preparation:

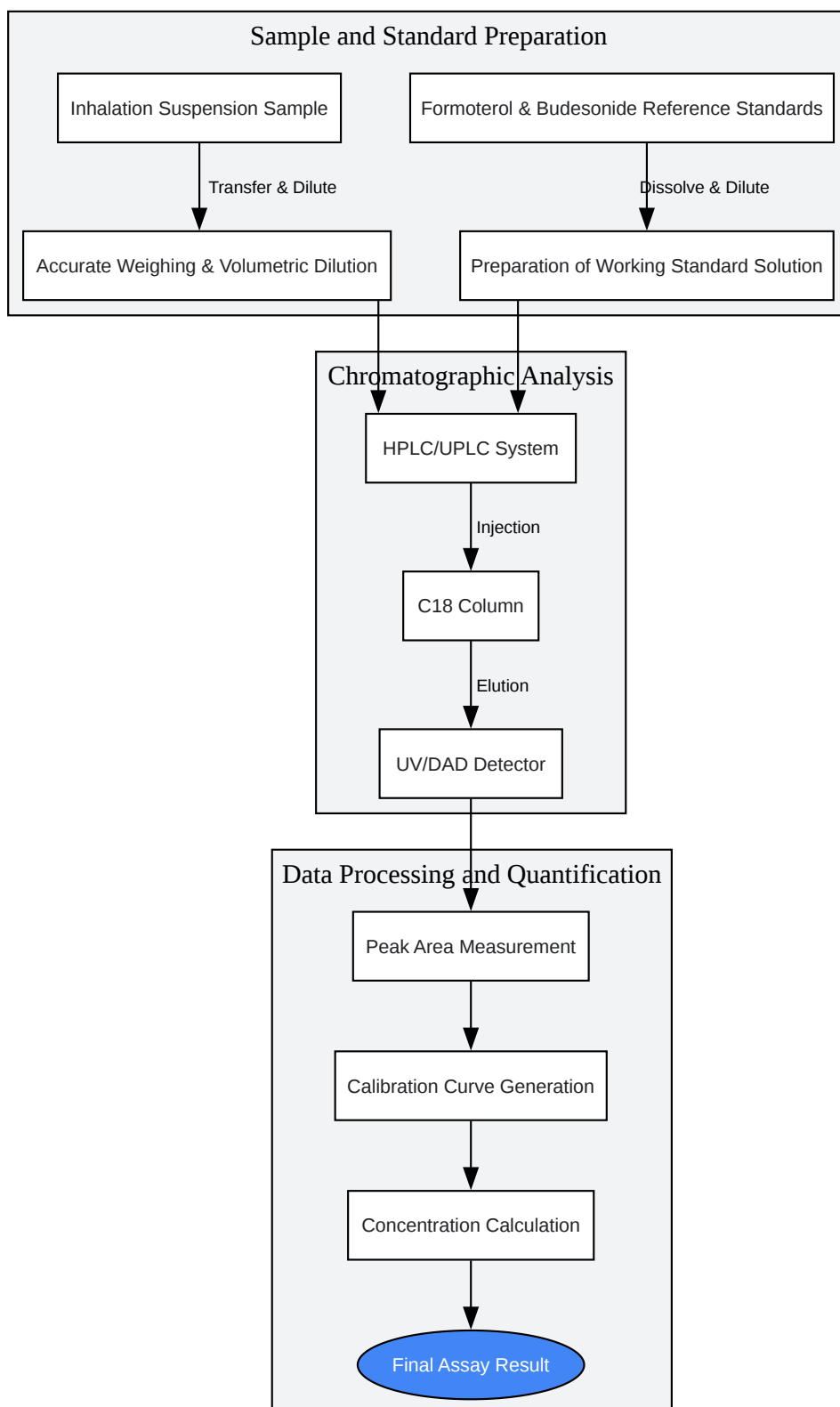
- The preparation of standard and sample solutions should be performed to achieve concentrations within the validated linearity range.

4. Validation Parameters:

- Linearity: The method demonstrated linearity in the range of 0.05-5.0 µg/mL for formoterol fumarate and 0.5-50.0 µg/mL for budesonide.[3][4]
- Precision: The method was found to be reproducible with an RSD of less than 2.0%.[3][4]
- Recovery: The mean recoveries from the metered-dose inhaler were 99.97% for formoterol fumarate and 99.83% for budesonide.[3][4]

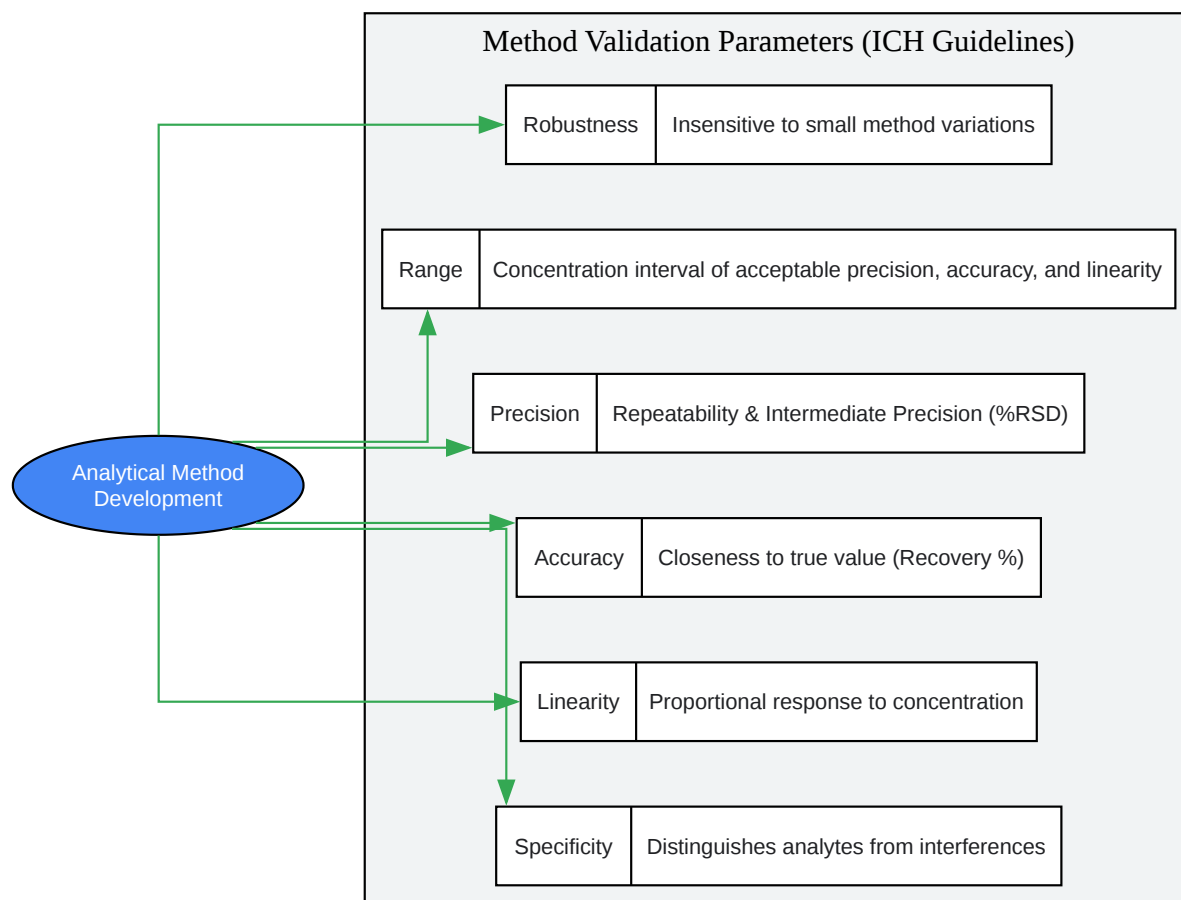
Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the quantitative analysis of formoterol and budesonide in inhalation suspension.



[Click to download full resolution via product page](#)

Caption: General workflow for quantitative analysis.



[Click to download full resolution via product page](#)

Caption: Key parameters for method validation.

Conclusion

The quantitative analysis of formoterol and budesonide in inhalation suspension can be reliably achieved using RP-HPLC and ion-pair chromatography methods. The choice of method will depend on specific laboratory capabilities and the need to resolve epimers. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of accurate and precise data for quality control and regulatory submissions. The detailed protocols and

comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjptonline.org [rjptonline.org]
- 2. High performance liquid chromatography assay method for simultaneous quantitation of formoterol and budesonide in Symbicort Turbuhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Formoterol Fumarate and Budesonide Epimers in Metered Dose Inhaler Using Ion-Pair Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. iajesm.in [iajesm.in]
- To cite this document: BenchChem. [Quantitative Analysis of Formoterol and Budesonide in Inhalation Suspension: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15616677#quantitative-analysis-of-formoterol-and-budesonide-in-inhalation-suspension>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com